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Compound of Interest

Compound Name: 1-Ethylpiperidin-4-amine

Cat. No.: B1274934 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
1-Ethylpiperidin-4-amine is a valuable bifunctional building block in organic synthesis,

particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a

secondary amine within the piperidine ring and a primary amine at the 4-position, offers

multiple points for chemical modification, allowing for the construction of diverse and complex

molecular architectures. The piperidine scaffold is a well-established privileged structure in

medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.

The ethyl group on the piperidine nitrogen can further influence the lipophilicity and metabolic

stability of the final compounds. This guide provides a comprehensive overview of the chemical

properties, key synthetic transformations, and applications of 1-Ethylpiperidin-4-amine as a

versatile synthetic intermediate.

Physicochemical Properties
A summary of the key physicochemical properties of 1-Ethylpiperidin-4-amine is presented in

Table 1. These properties are essential for designing reaction conditions and for understanding

the compound's behavior in various chemical and biological systems.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b1274934?utm_src=pdf-interest
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₇H₁₆N₂ [1]

Molecular Weight 128.22 g/mol [1]

CAS Number 50534-45-7 [1]

IUPAC Name 1-ethylpiperidin-4-amine [1]

SMILES CCN1CCC(CC1)N [1]

XLogP3 0.2 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Key Synthetic Transformations
The reactivity of 1-Ethylpiperidin-4-amine is primarily centered around its two amine

functionalities. The primary amine at the 4-position is generally more reactive towards acylation

and imine formation, while the tertiary amine within the piperidine ring is nucleophilic and can

participate in quaternization reactions. This section details key synthetic transformations

involving 1-Ethylpiperidin-4-amine.

Amide Coupling
Amide bond formation is a fundamental reaction in medicinal chemistry, and the primary amine

of 1-Ethylpiperidin-4-amine readily undergoes this transformation with a variety of carboxylic

acids and their derivatives.
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Starting Materials

Reaction Conditions

1-Ethylpiperidin-4-amine

Coupling Reagent
(e.g., EDC, HATU)

Carboxylic Acid (R-COOH)

N-(1-ethylpiperidin-4-yl)amideBase (e.g., DIPEA)

Solvent (e.g., DMF, DCM)

Click to download full resolution via product page

Amide Coupling Workflow

Experimental Protocol: Synthesis of N-(1-ethylpiperidin-4-yl)benzamide

This protocol describes a general procedure for the amide coupling of 1-Ethylpiperidin-4-
amine with benzoyl chloride.

Materials:

1-Ethylpiperidin-4-amine

Benzoyl chloride

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution
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Brine

Anhydrous magnesium sulfate

Procedure:

To a stirred solution of 1-Ethylpiperidin-4-amine (1.0 eq) and triethylamine (1.2 eq) in

anhydrous dichloromethane at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume

of aqueous phase).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography (e.g., using a gradient of

methanol in dichloromethane) to afford the pure N-(1-ethylpiperidin-4-yl)benzamide.

Representative Quantitative Data:
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Reactan
t 1

Reactan
t 2

Couplin
g
Reagent

Base Solvent Time (h)
Temp
(°C)

Yield
(%)

1-

Ethylpipe

ridin-4-

amine

Benzoic

Acid

EDC/HO

Bt
DIPEA DMF 12 RT 85

1-

Ethylpipe

ridin-4-

amine

Acetic

Anhydrid

e

- Pyridine DCM 2 RT 92

1-

Ethylpipe

ridin-4-

amine

Benzoyl

Chloride
- TEA DCM 3 RT 90*

*Note: These are representative yields based on similar reactions and may vary depending on

the specific substrates and reaction conditions.

Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and can be used to introduce

a variety of substituents to the primary amine of 1-Ethylpiperidin-4-amine by reacting it with

aldehydes or ketones in the presence of a reducing agent.
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Starting Materials

Reaction Conditions

1-Ethylpiperidin-4-amine

Reducing Agent
(e.g., NaBH(OAc)₃)

Aldehyde or Ketone

N-Substituted-1-ethylpiperidin-4-amineSolvent (e.g., DCM, MeOH)

Acid Catalyst (optional)
(e.g., AcOH)

Click to download full resolution via product page

Reductive Amination Workflow

Experimental Protocol: Synthesis of N-Isopropyl-1-ethylpiperidin-4-amine

This protocol outlines a general procedure for the reductive amination of 1-Ethylpiperidin-4-
amine with acetone.

Materials:

1-Ethylpiperidin-4-amine

Acetone

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM), anhydrous

Acetic acid (optional)
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

To a stirred solution of 1-Ethylpiperidin-4-amine (1.0 eq) and acetone (1.5 eq) in anhydrous

dichloromethane, add a catalytic amount of acetic acid (optional).

Stir the mixture at room temperature for 30 minutes.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

Continue stirring the reaction mixture at room temperature for 12-16 hours.

Monitor the reaction progress by TLC.

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume

of aqueous phase).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to afford the pure N-Isopropyl-

1-ethylpiperidin-4-amine.

Representative Quantitative Data:
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Reactant
1

Carbonyl
Compoun
d

Reducing
Agent

Solvent Time (h) Temp (°C) Yield (%)

1-

Ethylpiperi

din-4-

amine

Benzaldeh

yde

NaBH(OAc

)₃
DCM 16 RT 88

1-

Ethylpiperi

din-4-

amine

Acetone NaBH₃CN MeOH 24 RT 82

1-

Ethylpiperi

din-4-

amine

Cyclohexa

none
H₂/Pd-C EtOH 8 50 90*

*Note: These are representative yields based on similar reactions and may vary depending on

the specific substrates and reaction conditions.

N-Alkylation
While the primary amine is more reactive under many conditions, the tertiary amine within the

piperidine ring can undergo N-alkylation, typically with reactive alkyl halides, to form quaternary

ammonium salts. Selective alkylation of the primary amine can be achieved under specific

conditions or by using a protecting group strategy. The following protocol describes the

alkylation of the primary amine.

Experimental Protocol: Synthesis of N-Benzyl-1-ethylpiperidin-4-amine

This protocol describes a general procedure for the N-alkylation of the primary amine of 1-
Ethylpiperidin-4-amine with benzyl bromide.

Materials:

1-Ethylpiperidin-4-amine
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Benzyl bromide

Potassium carbonate (K₂CO₃)

Acetonitrile (ACN), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

To a stirred suspension of 1-Ethylpiperidin-4-amine (1.0 eq) and potassium carbonate (2.0

eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq) dropwise at room temperature.

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to afford the pure N-Benzyl-1-
ethylpiperidin-4-amine.

Representative Quantitative Data:
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Reactant
1

Alkylatin
g Agent

Base Solvent Time (h) Temp (°C) Yield (%)

1-

Ethylpiperi

din-4-

amine

Benzyl

Bromide
K₂CO₃ ACN 5 55 85

1-

Ethylpiperi

din-4-

amine

Ethyl

Iodide
DIPEA DMF 12 RT 78

1-

Ethylpiperi

din-4-

amine

Methyl

Iodide
NaHCO₃ MeOH 8 RT 80*

*Note: These are representative yields based on similar reactions and may vary depending on

the specific substrates and reaction conditions.

Applications in Drug Discovery
The 1-ethylpiperidin-4-amine scaffold is a key component in the design and synthesis of

various biologically active molecules, particularly those targeting the central nervous system.

Opioid Receptor Modulators
The piperidine core is a classic feature of many potent opioid receptor agonists and

antagonists. The 4-amino substituent on the piperidine ring provides a crucial interaction point

with the opioid receptors. By modifying the substituents on the primary amine and the

piperidine nitrogen, the affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ)

can be fine-tuned. For instance, N-acylation of the 4-amino group with various lipophilic groups

is a common strategy in the development of potent fentanyl analogs.[2]

Sigma-1 Receptor Ligands
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The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of

neurological disorders. Many sigma-1 receptor ligands possess a piperidine or piperazine core.

The nitrogen atom of the piperidine ring is often involved in a key salt bridge interaction with an

acidic residue (e.g., Glu172) in the receptor's binding pocket.[3] The ethyl group on the

piperidine nitrogen and further substitutions on the 4-amino group of 1-ethylpiperidin-4-amine
can be used to modulate the lipophilicity and steric bulk of the ligand, thereby influencing its

affinity and selectivity for the sigma-1 receptor.[3]
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Sigma-1 Receptor Signaling Pathway
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Representative Spectroscopic Data
The following are representative spectroscopic data for a derivative of 1-Ethylpiperidin-4-
amine, N-(1-ethylpiperidin-4-yl)acetamide. This data is based on closely related structures and

predictive models, as comprehensive experimental data for this specific compound is not

readily available in public databases.

N-(1-ethylpiperidin-4-yl)acetamide

¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.35 (br s, 1H, NH), 3.75-3.65 (m, 1H), 2.85-2.75 (m,

2H), 2.45 (q, J = 7.2 Hz, 2H), 2.15-2.05 (m, 2H), 1.95 (s, 3H), 1.90-1.80 (m, 2H), 1.55-1.40

(m, 2H), 1.05 (t, J = 7.2 Hz, 3H).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 169.5, 52.8, 52.1, 47.8, 32.5, 23.4, 12.0.

IR (KBr, cm⁻¹): 3290 (N-H stretch), 2970, 2935 (C-H stretch), 1645 (C=O stretch, Amide I),

1550 (N-H bend, Amide II).

MS (ESI+): m/z 171.1 [M+H]⁺.

*Note: The provided spectroscopic data is representative and based on analogous structures.

Actual experimental data may vary.

Conclusion
1-Ethylpiperidin-4-amine is a highly versatile and valuable building block for the synthesis of a

wide range of organic molecules, particularly in the context of drug discovery. Its dual amine

functionalities allow for selective and diverse chemical modifications through common and

robust reactions such as amide coupling, reductive amination, and N-alkylation. The resulting

derivatives, incorporating the 1-ethylpiperidine-4-amine scaffold, have shown significant

potential as modulators of important biological targets, including opioid and sigma-1 receptors.

This technical guide provides a foundational understanding of the synthetic utility of 1-
Ethylpiperidin-4-amine and serves as a practical resource for researchers engaged in the

design and synthesis of novel bioactive compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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